2-(5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The compound 2-(5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃), fluoro (-F), and trifluoromethyl (-CF₃) groups at positions 5, 2, and 3, respectively. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) backbone enhances stability and reactivity in cross-coupling reactions, making it valuable in organic synthesis and materials science .
Properties
IUPAC Name |
2-[5-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF4O3/c1-6-21-9-7-10(15(18,19)20)12(17)11(8-9)16-22-13(2,3)14(4,5)23-16/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXHZAKHDJYLPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
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Halogenated Aryl Precursor Preparation :
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Cross-Coupling Reaction :
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A mixture of the halogenated aryl (0.67 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), sodium carbonate (3 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene/EtOH/water (3:2:0.3 v/v) is heated at 80°C.
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Microwave-assisted conditions (100°C, 40 min) with [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (20 mol%) in acetonitrile/water improve yields to 66.8%.
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Table 1: Suzuki-Miyaura Reaction Parameters
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 52–66% | |
| Solvent System | Toluene/EtOH/H₂O | Moderate | |
| Microwave Irradiation | 100°C, 40 min | 66.8% |
Miyaura Borylation of Aryl Halides
Direct borylation using bis(pinacolato)diboron (B₂pin₂) avoids multi-step synthesis. This method is effective for electron-deficient aryl halides due to the activating effect of trifluoromethyl and ethoxy groups.
Protocol:
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Substrate : 5-Ethoxy-2-fluoro-3-(trifluoromethyl)bromobenzene.
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Catalytic System : Copper ferrite nanoparticles (5 mol%) and potassium tert-butoxide in DMF at room temperature.
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Reaction Time : 12 hours under green chemistry conditions, achieving 59% yield.
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Cu(I), transmetalation with B₂pin₂, and reductive elimination to form the boronic ester.
Table 2: Miyaura Borylation Optimization
| Condition | Outcome | Source |
|---|---|---|
| CuFe₂O₄ Nanoparticles | 59% yield, RT | |
| CsF/Pyridine in DMSO | 81% yield (analogous substrates) |
Multi-Step Synthesis via Intermediate Protection
For complex substitution patterns, a stepwise approach ensures regioselectivity.
Pathway:
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Ethoxy Group Introduction :
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Trifluoromethylation :
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Boron Esterification :
Critical Considerations :
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Deprotection : BBr₃ in dichloromethane selectively removes methyl ethers without affecting ethoxy groups.
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Purification : Column chromatography (hexanes/ethyl acetate) isolates the product with >95% purity.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | High functional group tolerance | Requires preformed boronate | 52–66% |
| Miyaura Borylation | Single-step, scalable | Sensitive to steric hindrance | 59–81% |
| Multi-Step Synthesis | Regioselective | Lengthy, low atom economy | 40–60% |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
Chemical Reactions Analysis
2-(5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its boron atom can participate in Suzuki-Miyaura reactions, which are crucial for constructing complex organic molecules.
Case Study : A study demonstrated the use of this compound in synthesizing substituted biaryl compounds via palladium-catalyzed cross-coupling. The reaction conditions were optimized to achieve yields exceeding 80% under mild conditions, showcasing its utility in synthetic organic chemistry .
Medicinal Chemistry
Due to its structural features, this compound has potential applications in drug discovery and development. It can act as a pharmacophore or as part of a prodrug strategy to enhance bioavailability.
Case Study : Research involving derivatives of this compound indicated promising binding affinities to key biological targets such as the Pregnane X receptor (PXR), which plays a significant role in drug metabolism. Modifications to the substituents on the phenyl ring enhanced its activity significantly .
Material Science
The compound's unique properties lend themselves to applications in material science, particularly in creating functionalized polymers and nanomaterials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound’s fluorine atoms also contribute to its reactivity and stability, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The target compound’s unique substituent combination distinguishes it from analogues. Key comparisons include:
Key Observations :
Reactivity in Cross-Coupling Reactions
Pinacol boronate esters are widely used in Suzuki-Miyaura couplings. Substituents influence reactivity:
Key Observations :
Physical Properties
Substituents impact solubility, melting point, and aggregation:
Key Observations :
Pharmaceutical Intermediates
- Bioactive Molecule Synthesis : The ethoxy and trifluoromethyl groups in the target compound are pharmacophores in drug candidates targeting kinases and GPCRs .
Biological Activity
2-(5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention due to its potential biological activity. This compound is characterized by its unique molecular structure which includes a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The compound is identified by the CAS number 2828446-36-0 and has a molecular weight of 334 Da.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented using various notations such as SMILES and InChI which are essential for computational chemistry and database searches.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily linked to its interaction with biological targets through the trifluoromethyl group. This functional group is known to influence the binding affinity and selectivity of compounds in medicinal chemistry. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced activity against various biological targets, including enzymes and receptors involved in disease pathways.
Pesticidal Utility
A significant area of research has focused on the pesticidal properties of compounds similar to 2-(5-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A patent describes molecules with pesticidal utility against nematodes, arthropods, and mollusks, suggesting that this compound may also possess similar properties . This highlights its potential application in agricultural settings as an effective pesticide.
Case Studies
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In Vitro Studies
- Preliminary studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on specific enzyme activities. For instance, studies on related boron-containing compounds have shown promising results in inhibiting enzymes linked to cancer progression.
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In Vivo Studies
- Animal model studies are necessary to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest a favorable absorption profile when administered orally.
Data Table: Comparative Biological Activity
Q & A
Basic: What are the standard synthetic routes for preparing this boronic ester?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging its role as a boronic ester precursor. Key steps include:
- Suzuki-Miyaura Coupling: The trifluoromethyl and ethoxy groups are introduced via aryl halide intermediates, followed by boronation using pinacol ester protocols .
- Functional Group Protection: The ethoxy group may be protected during synthesis to avoid side reactions, with deprotection performed post-boronation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to achieve ≥95% purity, verified by HPLC .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Determines stereochemistry and confirms substituent positions, particularly for the trifluoromethyl group .
- Mass Spectrometry (HRMS): Validates molecular weight (C16H20BF4O3; expected [M+H]+ 377.14) .
Advanced: How do electron-withdrawing groups (e.g., CF3) influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Reactivity Modulation: The trifluoromethyl group increases electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from CF3 and ethoxy groups can reduce coupling efficiency .
- Meta-Fluorine Effects: The 2-fluoro substituent directs cross-coupling to the para position, but competing protodeboronation may occur under acidic conditions .
- Optimization Strategies: Use bulky ligands (e.g., SPhos) and anhydrous solvents (THF, dioxane) to stabilize the boronate intermediate .
Advanced: What experimental strategies mitigate steric hindrance during synthesis?
Methodological Answer:
- Catalyst Design: Palladium catalysts with DavePhos or RuPhos ligands enhance steric tolerance, improving yields in aryl-aryl couplings .
- Solvent Effects: Polar aprotic solvents (DMF, NMP) increase solubility of bulky intermediates.
- Temperature Control: Slow addition of reagents at 0–5°C minimizes side reactions from exothermic steps .
Data Contradiction: How to resolve discrepancies in reported reaction yields?
Methodological Answer:
- Variable Factors:
- Reproducibility Protocol: Standardize reaction conditions (e.g., degassed solvents, inert atmosphere) and report detailed NMR integration for yield calculations .
Stability: Under what conditions does the compound undergo hydrolysis or protodeboronation?
Methodological Answer:
- Hydrolysis: Rapid degradation occurs in aqueous acidic (pH < 4) or basic (pH > 10) conditions. Stability in neutral buffers (e.g., PBS) is limited to <24 hours at 25°C .
- Protodeboronation: Competing with cross-coupling, this side reaction is exacerbated by protic solvents (e.g., ethanol) and elevated temperatures (>80°C) .
- Storage Recommendations: Store under argon at -20°C in anhydrous DMSO or THF .
Methodological: What precautions are necessary for safe handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Waste Disposal: Quench residual boronic ester with excess water, collect in halogenated waste containers, and label for incineration .
Theoretical Framework: How to integrate this compound into a reaction mechanism study?
Methodological Answer:
- Kinetic Studies: Monitor coupling efficiency via in situ 19F NMR to track boron transfer rates .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition states influenced by CF3 and ethoxy groups .
- Isotopic Labeling: Use deuterated solvents (e.g., D2O) to trace protodeboronation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
